molecular formula C9H7BrF2O2 B1412548 Ethyl 2-bromo-3,5-difluorobenzoate CAS No. 1804909-80-5

Ethyl 2-bromo-3,5-difluorobenzoate

Cat. No. B1412548
CAS RN: 1804909-80-5
M. Wt: 265.05 g/mol
InChI Key: WCPFQAXPUUPDET-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,5-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 . This compound is used as an intermediate in the synthesis of various organic compounds.


Synthesis Analysis

This compound can be synthesized by reacting 5-bromo-2,3-difluorobenzoic acid with ethanol and a suitable acid catalyst. The resulting benzoate ester can be purified by recrystallization or chromatography.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo and fluoro groups at positions 2 and 3,5 respectively, and an ethyl ester group . The compound has a complex structure that can be analyzed using various analytical techniques including gas chromatography (GC), high-performance liquid chromatography (HPLC), and NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 265.9±40.0 °C and a predicted density of 1.573±0.06 g/cm3 . It is a crystalline solid with a melting point of 74-76 °C. It is insoluble in water but soluble in many organic solvents including acetone, chloroform, and dichloromethane.

properties

IUPAC Name

ethyl 2-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFQAXPUUPDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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